molecular formula C13H15NS B13276515 N-[1-(5-methylthiophen-2-yl)ethyl]aniline

N-[1-(5-methylthiophen-2-yl)ethyl]aniline

Cat. No.: B13276515
M. Wt: 217.33 g/mol
InChI Key: IDEDNQUTYIMLTQ-UHFFFAOYSA-N
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Description

N-[1-(5-methylthiophen-2-yl)ethyl]aniline is an organic compound with the molecular formula C13H15NS It is characterized by the presence of a thiophene ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]aniline typically involves the reaction of 5-methylthiophene-2-carbaldehyde with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically around 80-100°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylthiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(5-methylthiophen-2-yl)ethyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methylthiophen-2-yl)ethyl]-2-(piperidin-1-yl)aniline
  • (E)-1-(5-methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine

Uniqueness

N-[1-(5-methylthiophen-2-yl)ethyl]aniline is unique due to its specific substitution pattern on the thiophene ring and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]aniline

InChI

InChI=1S/C13H15NS/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3

InChI Key

IDEDNQUTYIMLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2=CC=CC=C2

Origin of Product

United States

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